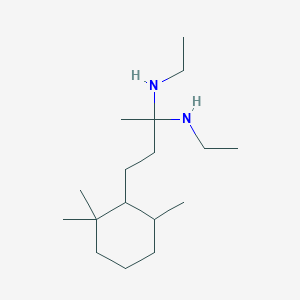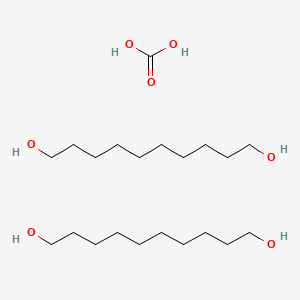
2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a unique structure with a chloroethylsulfanyl group attached to an ethylbutanoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate typically involves the esterification of 2-(2-chloroethylsulfanyl)ethanol with 2-ethylbutanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized and purified to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(2-chloroethylsulfanyl)ethanol and 2-ethylbutanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions typically require a polar aprotic solvent and a suitable nucleophile.
Major Products Formed
Hydrolysis: 2-(2-chloroethylsulfanyl)ethanol and 2-ethylbutanoic acid.
Reduction: 2-(2-chloroethylsulfanyl)ethanol.
Substitution: Products depend on the nucleophile used, such as 2-(2-aminoethylsulfanyl)ethyl 2-ethylbutanoate when reacting with an amine.
Aplicaciones Científicas De Investigación
2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate involves its interaction with molecular targets through its functional groups. The ester moiety can undergo hydrolysis, releasing the active alcohol and acid components. The chloroethylsulfanyl group can participate in nucleophilic substitution reactions, potentially modifying biological molecules and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butanoate: Another ester with a fruity aroma, used in flavoring and fragrances.
Isopropyl butanoate: An ester with a similar structure but different alkyl groups, used in perfumes.
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate is unique due to the presence of the chloroethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from simpler esters like ethyl acetate and methyl butanoate, which lack such functional groups.
Propiedades
Número CAS |
91139-02-5 |
|---|---|
Fórmula molecular |
C10H19ClO2S |
Peso molecular |
238.78 g/mol |
Nombre IUPAC |
2-(2-chloroethylsulfanyl)ethyl 2-ethylbutanoate |
InChI |
InChI=1S/C10H19ClO2S/c1-3-9(4-2)10(12)13-6-8-14-7-5-11/h9H,3-8H2,1-2H3 |
Clave InChI |
OEPASTVOYOFZAR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)OCCSCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




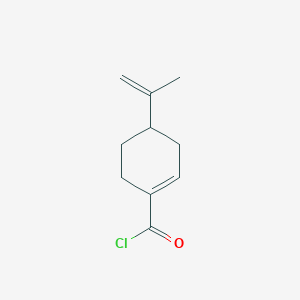

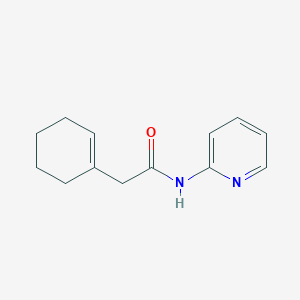
![ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate](/img/structure/B14373800.png)
![{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14373815.png)
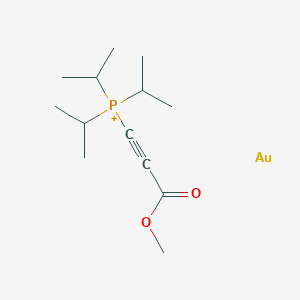
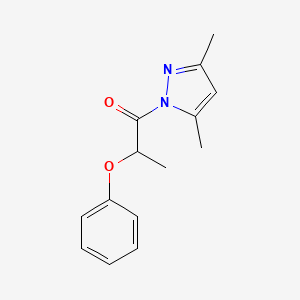
![1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene](/img/structure/B14373838.png)

![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one]](/img/structure/B14373842.png)
